molecular formula C13H10ClN3O3S2 B2675785 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034363-36-3

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2675785
CAS No.: 2034363-36-3
M. Wt: 355.81
InChI Key: ZQBBUHLCRMABOI-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures, including furan, pyrazine, and thiophene rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4) . This intermediate is then further reacted with 5-chloro-2-sulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of furan, pyrazine, and thiophene rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S2/c14-11-3-4-12(21-11)22(18,19)17-8-9-13(16-6-5-15-9)10-2-1-7-20-10/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBBUHLCRMABOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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